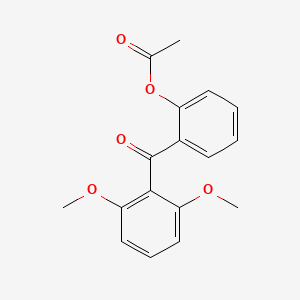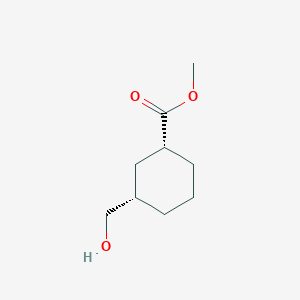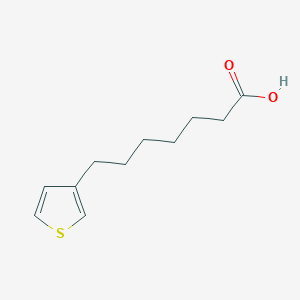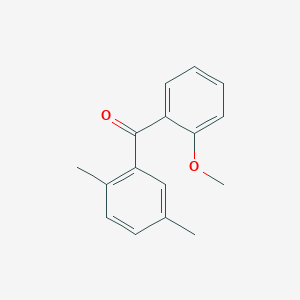
2-(2,6-Dimethoxybenzoyl)phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 2-(2,6-Dimethoxybenzoyl)phenyl acetate involves the monoesterification of dibenzyl tartrate with 2,6-dimethoxybenzoyl chloride . The process requires the use of triethylamine as an HCl scavenger in the esterification reaction . It’s important to note that commercially available 2,6-dimethoxybenzoyl chloride is only 80% pure, so a total of 4.65 g of this material must be used in order to have 18.2 mmol (1.0 equiv) of acyl chloride .Chemical Reactions Analysis
The chemical reactions involving 2-(2,6-Dimethoxybenzoyl)phenyl acetate primarily revolve around its synthesis. The compound is formed through an esterification reaction involving dibenzyl tartrate and 2,6-dimethoxybenzoyl chloride .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(2,6-Dimethoxybenzoyl)phenyl acetate can be inferred from its molecular structure. It has a molecular weight of 300.3 g/mol. More specific properties such as melting point, boiling point, solubility, and others are not provided in the current search results.Scientific Research Applications
Organic Synthesis
2-(2,6-Dimethoxybenzoyl)phenyl acetate: is utilized in organic synthesis, particularly in reactions involving C-H functionalization . This process is crucial for constructing complex organic molecules by selectively activating and transforming C-H bonds into C-C or C-heteroatom bonds . The compound’s ability to facilitate such transformations makes it valuable for synthesizing pharmaceuticals and agrochemicals.
Heterocyclic Compound Formation
The compound plays a role in the formation of heterocyclic compounds , which are rings containing at least one atom other than carbon. These structures are the backbone of many drugs and are essential in medicinal chemistry for creating compounds with specific biological activities .
Polymorphism Studies
In materials science, 2-(2,6-Dimethoxybenzoyl)phenyl acetate is used to study polymorphism . Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure. Understanding the polymorphic forms of a compound can lead to the development of better pharmaceutical formulations with improved solubility and absorption rates .
Cocrystal and Salt Formation
The compound is also significant in the study of cocrystal and salt formation . Cocrystals and salts can alter the physical properties of an active pharmaceutical ingredient, such as its melting point, stability, and solubility, which are critical parameters in drug design and development .
Photocatalysis
2-Acetoxy-2’,6’-methoxybenzophenone: may be explored as a photocatalyst in chemical reactions. Photocatalysts absorb light to initiate and accelerate chemical reactions, which is a growing field in green chemistry for developing sustainable processes .
Energy Storage Materials
The electrochemical properties of 2-(2,6-Dimethoxybenzoyl)phenyl acetate could be investigated for use in energy storage materials . Compounds with suitable electrochemical characteristics are sought after for their potential applications in batteries and supercapacitors .
Safety and Hazards
properties
IUPAC Name |
[2-(2,6-dimethoxybenzoyl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-11(18)22-13-8-5-4-7-12(13)17(19)16-14(20-2)9-6-10-15(16)21-3/h4-10H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJVSROPLWWXBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)C2=C(C=CC=C2OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641606 |
Source


|
| Record name | 2-(2,6-Dimethoxybenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Dimethoxybenzoyl)phenyl acetate | |
CAS RN |
890098-94-9 |
Source


|
| Record name | 2-(2,6-Dimethoxybenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![cis-4-[2-(2-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1323907.png)
![cis-4-[2-(2-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1323908.png)
![cis-4-[2-Oxo-2-(2-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1323910.png)
![cis-4-[2-Oxo-2-(4-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1323912.png)









